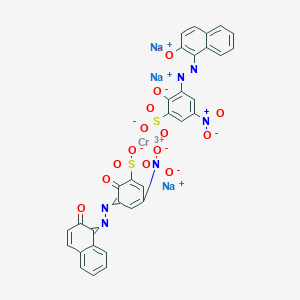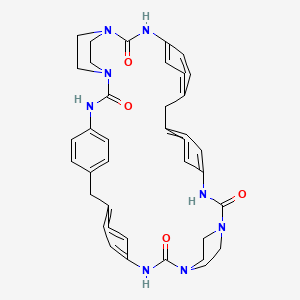
O-(2-Ethylhexyl) o-isobutyl dithiophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2-Ethylhexyl) o-isobutyl dithiophosphate: is a chemical compound known for its applications in various industrial processes. It is a type of dithiophosphate, which is a class of organophosphorus compounds widely used as additives in lubricants and as flotation agents in mining operations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Ethylhexyl) o-isobutyl dithiophosphate typically involves the reaction of phosphorus pentasulfide with alcohols. The reaction is carried out under controlled conditions to ensure the formation of the desired dithiophosphate ester. The general reaction can be represented as follows:
P2S5+4ROH→2(RO)2P(S)SH+H2S
where (ROH) represents the alcohols used, in this case, 2-ethylhexanol and isobutanol .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus pentasulfide is reacted with the alcohols under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: O-(2-Ethylhexyl) o-isobutyl dithiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and sulfides.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives and thiols.
Substitution: It can undergo substitution reactions where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Phosphates and sulfides.
Hydrolysis: Phosphoric acid derivatives and thiols.
Substitution: Various substituted dithiophosphates.
Wissenschaftliche Forschungsanwendungen
Chemistry: O-(2-Ethylhexyl) o-isobutyl dithiophosphate is used as an additive in lubricants to enhance their anti-wear and anti-corrosion properties. It is also employed as a flotation agent in the mining industry to aid in the extraction of valuable minerals .
Biology and Medicine: While its primary applications are industrial, research is ongoing to explore its potential biological activities and interactions with biological molecules .
Industry: In addition to its use in lubricants and mining, it is also used in the formulation of metalworking fluids and as an additive in various industrial processes to improve efficiency and reduce wear .
Wirkmechanismus
The mechanism of action of O-(2-Ethylhexyl) o-isobutyl dithiophosphate involves its ability to form a protective film on metal surfaces, thereby reducing friction and wear. The compound interacts with metal surfaces through its phosphorus and sulfur atoms, forming a stable layer that prevents oxidation and corrosion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- O,O-di-sec-butyl hydrogen dithiophosphate
- O,O-diisopropyl hydrogen dithiophosphate
- O,O-diethyl hydrogen phosphorodithioate
- O,O-dimethyl hydrogen dithiophosphate
- O,O-diisobutyl hydrogen dithiophosphate
- O,O-bis(2-ethylhexyl) hydrogen dithiophosphate
Uniqueness: O-(2-Ethylhexyl) o-isobutyl dithiophosphate is unique due to its specific alkyl groups, which provide distinct solubility and reactivity properties. This makes it particularly effective as a lubricant additive and flotation agent compared to other dithiophosphates .
Eigenschaften
| 68784-32-7 | |
Molekularformel |
C12H27O2PS2 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
2-ethylhexoxy-(2-methylpropoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H27O2PS2/c1-5-7-8-12(6-2)10-14-15(16,17)13-9-11(3)4/h11-12H,5-10H2,1-4H3,(H,16,17) |
InChI-Schlüssel |
MMNHBJSAJAQAQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COP(=S)(OCC(C)C)S |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate](/img/structure/B12801177.png)

